molecular formula C16H14 B6320024 2-(2-Methylphenyl)-indene CAS No. 23909-31-1

2-(2-Methylphenyl)-indene

Cat. No.: B6320024
CAS No.: 23909-31-1
M. Wt: 206.28 g/mol
InChI Key: OKRYXQPTSIFLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenyl)-indene is a substituted indene derivative featuring a methylphenyl group at the C(2) position of the indene core. Indene itself is a bicyclic hydrocarbon with a fused cyclopentene and benzene ring. Substitution at the C(2) position significantly alters the compound's electronic and steric properties, impacting its reactivity, thermal stability, and applications in catalysis or materials science.

Properties

IUPAC Name

2-(2-methylphenyl)-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-12-6-2-5-9-16(12)15-10-13-7-3-4-8-14(13)11-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRYXQPTSIFLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-Methylindane (CAS 824-63-5)

Structural Relationship : 2-Methylindane is a hydrogenated analog of 2-(2-Methylphenyl)-indene, where the cyclopentene ring is saturated.
Key Differences :

  • Reactivity : Indane derivatives are generally less reactive than indenes due to the absence of conjugated double bonds. For example, cycloprop[2,3]indene (an indene analog) is more reactive than indan (a saturated analog) in hydrogen abstraction reactions, attributed to resonance stabilization in the transition state .
  • Physical Properties :
Property 2-Methylindane Indene (Unsubstituted)
Boiling Point (°C) 204.15 ~182 (estimated)
Density (g/cm³) 0.940 0.996
Refractive Index 1.522 1.576

Naphthylmethylindenes (e.g., JWH-176)

Structural Relationship : Naphthylmethylindenes feature a naphthyl group at the C(3) position of the indene ring, contrasting with the methylphenyl substitution at C(2) in the target compound.
Key Differences :

  • Substitution Position : C(3)-substituted indenes (e.g., JWH-176) exhibit distinct electronic effects compared to C(2)-substituted derivatives. For example, NMR coupling constants for olefinic protons differ between 2- and 3-substituted indenes, aiding structural elucidation .
  • Applications: Naphthylmethylindenes are classified as controlled substances due to their psychoactive properties , whereas this compound may find use in materials science (e.g., as a monomer for polycarbonates, as seen in poly(indene carbonate) with Tg up to 134°C ).

2-(Hydroxymethyl)indene

Indene Oxide and Poly(indene Carbonate)

Thermal and Material Properties :

  • Indene oxide-derived polycarbonates exhibit high thermal stability (up to 249°C) and glass transition temperatures (Tg ~134°C) due to the rigid indene backbone .
  • Substitution at C(2) with a methylphenyl group could further enhance thermal stability by restricting molecular motion, though this remains speculative without direct data.

Substituent Effects on Reactivity and Spectroscopy

Electronic and Steric Effects

  • This contrasts with electron-withdrawing groups (e.g., carbonyl in 2-furan-2-ylmethylene-indan-1-one ), which polarize the ring.
  • Steric Hindrance : Bulky substituents at C(2) (e.g., triptycyl in [Cr(CO)₃{η⁶-2-(9-triptycyl)indene}]) can block rotational freedom, as seen in NMR studies where symmetry-breaking occurs .

Spectroscopic Differentiation

  • NMR : 2-Substituted indenes exhibit distinct coupling constants (e.g., J = 6–8 Hz for olefinic protons) compared to 3-substituted analogs (J = 8–10 Hz) .
  • MS and Elemental Analysis: Mass spectra (e.g., m/z 277 for a C₁₈H₁₅NO₂ indene derivative ) and elemental composition (e.g., C, 77.96%; H, 5.45% ) provide fingerprints for structural confirmation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.